5-Nitropicolinic acid

Overview

Description

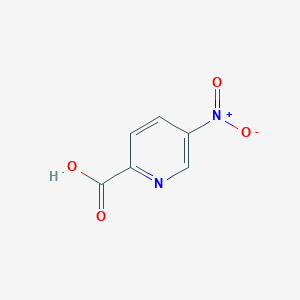

5-Nitropicolinic acid is an important synthetic intermediate . It is also known as 5-Nitropyridine-2-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves adding the compound (1 mmol) to 15 mL THF solution and stirring for 30 minutes without heating. The solution is then filtered and evaporated in air under room temperature. After 3 days, colorless crystals are harvested with a yield of 80.3% based on this compound .Molecular Structure Analysis

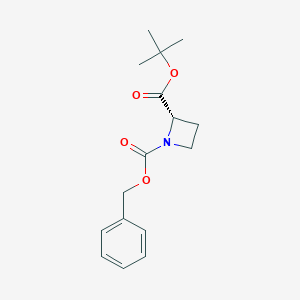

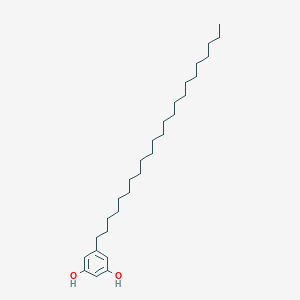

This compound contains a total of 16 bonds; 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm^3, a boiling point of 389.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. Its enthalpy of vaporization is 67.4±3.0 kJ/mol and it has a flash point of 189.6±23.7 °C. The index of refraction is 1.625 and its molar refractivity is 37.8±0.3 cm^3 .Scientific Research Applications

Antimicrobial and Chemotherapeutic Agent : 5-nitro-1,10-phenanthroline (5NP), a derivative of 5-Nitropicolinic acid, shows potential as a novel chemotherapeutic agent against drug-resistant mycobacteria. It targets the bacteria directly and induces autophagy in macrophages, which could be a significant breakthrough in treating drug-resistant tuberculosis (Kidwai et al., 2017).

Inhibiting Bacterial Adherence : Nitroxolin, another derivative, has been found to effectively inhibit bacterial adherence to epithelial cells and urinary catheter surfaces. This suggests its potential for clinical trials in treating recurrent urinary tract infections and bacteriuria associated with bladder catheters (Bourlioux et al., 1989).

Single-Molecule Magnet Behavior : Dinuclear coordination compounds based on 5-nitropicolinic carboxylate ligand have been synthesized. These compounds exhibit single-molecule magnet behavior, a promising aspect for advanced materials science (Raya-Barón et al., 2017).

Bioreductively Activated Pro-Drug System : 5-nitrofuran-2-ylmethyl derivatives of anticancer drugs have been synthesized as a bioreductively activated pro-drug system, specifically for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).

Structure-Activity Relationships in Dopamine b-Hydroxylase Inhibition : Studies on 5-substituted picolinic acids and 4-substituted fusaric acids aim to explore structure-activity relationships in the inhibition of dopamine b-hydroxylase, which is significant for neurological research (Oehlke et al., 1983).

Thermodynamic Studies for Purification Processes : Research on the solubility and thermodynamics of 5-nitro-8-hydroxyquinoline in various organic solvents can optimize the purification process of this compound, which is crucial for its pharmaceutical applications (Cong et al., 2016).

Enhanced Cytotoxic Effects in Cancer Treatment : Targeted nanoparticles combining 5-FU and Nitroxoline significantly enhance cytotoxic effects and reduce metastatic properties in HepG2 cells, showing potential for improved treatment of hepatocellular carcinoma (Varshosaz et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

5-Nitropicolinic acid, also known as 5-nitropyridine-2-carboxylic acid, has been identified as a key component in the design and preparation of novel coordination compounds for combating various types of cancer . The primary targets of this compound are cancer cells, particularly prostatic cancer cells .

Mode of Action

The compound interacts with its targets through the formation of lanthanide-complexes . These complexes are based on the 5-nitropicolinate ligand (5-npic) and are characterized by different coordination modes of 5-npic . The complexes are connected by two μ2-oxygen atoms of two monodentated carboxylates ligands to form a dinuclear entity .

Biochemical Pathways

The compound’s anticancer activity is triggered by the presence of the free 5-npic ligand . This suggests that the compound may interfere with the biochemical pathways involved in cell proliferation and survival, leading to the death of cancer cells.

Result of Action

The result of the action of this compound is a significant anticancer activity. In a study, the compound showed a significant anticancer activity (50–60% at 500 μg·mL−1) against a prostatic cancer cell line (PC-3; the 2nd most common male cancerous disease) .

properties

IUPAC Name |

5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYRCTVBMNXTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334367 | |

| Record name | 5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30651-24-2 | |

| Record name | 5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitropicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-Nitropicolinic acid interesting for the development of metal complexes with biological activity?

A: this compound exhibits versatile coordination modes, enabling the formation of metal complexes with diverse structures and properties. [] This structural diversity can be leveraged to tune the biological activity of the resulting complexes. For instance, researchers have synthesized a series of transition metal complexes with this compound, demonstrating promising anti-cancer and anti-inflammatory properties. [] The different coordination geometries and metal centers within these complexes influence their interactions with biological targets, highlighting the potential of this compound as a scaffold for developing new therapeutic agents.

Q2: What is known about the anti-cancer activity of metal complexes based on this compound?

A: Research indicates that certain metal complexes incorporating this compound display promising anti-cancer activity. Specifically, a Cadmium(II) complex with this compound exhibited significant efficacy against the B16-F10 melanoma cell line. [] While the exact mechanism of action remains under investigation, this finding suggests that this compound-based metal complexes warrant further exploration as potential anti-cancer agents.

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A: Researchers utilize a combination of techniques to characterize this compound and its derivatives. Single-crystal X-ray diffraction (SCXRD) is crucial for determining the three-dimensional structure of crystalline forms. [, ] Elemental analysis (EA) helps confirm the composition of synthesized compounds. [] Spectroscopic techniques, including UV-Vis, infrared (IR), and luminescence spectroscopy, provide insights into the electronic and vibrational properties of the molecules. [] Additionally, computational chemistry techniques, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to further investigate properties like luminescence and to gain a deeper understanding of the electronic structure and properties of these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

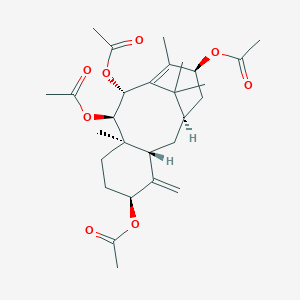

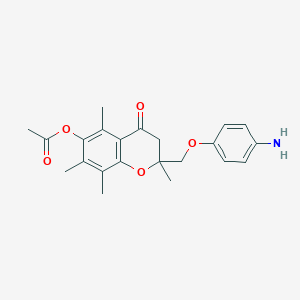

![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)

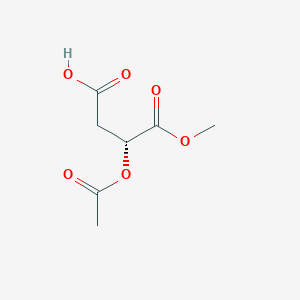

![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)